[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate

P2X3 receptor antagonist pain structure-activity relationship

This isoxazole ester features a cyclohexylacetate moiety conferring 5.5-fold higher P2X3 potency (IC50 0.15 µM) over the phenylacetate analog. Its intact 5-(4-methoxyphenyl)isoxazole core is indispensable for anti-C. elegans activity, making it a reliable anthelmintic positive control. With a cLogP of ~3.8–4.2, it fills a critical lipophilicity gap in screening libraries, favouring CNS penetration. Procure ≥95% purity 953176-02-8 as a premier SAR starting point for purinergic pain research and diversity-oriented synthesis.

Molecular Formula C19H23NO4
Molecular Weight 329.396
CAS No. 953176-02-8
Cat. No. B2528812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate
CAS953176-02-8
Molecular FormulaC19H23NO4
Molecular Weight329.396
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3CCCCC3
InChIInChI=1S/C19H23NO4/c1-22-17-9-7-15(8-10-17)18-12-16(20-24-18)13-23-19(21)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3
InChIKeyKJBORROEJAXQLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)isoxazol-3-ylmethyl 2-cyclohexylacetate (953176-02-8): Research-Grade Chemical Procurement


[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate (CAS 953176-02-8) is a synthetic isoxazole derivative with molecular formula C19H23NO4 and molecular weight 329.4 g·mol⁻¹ . It belongs to a structurally distinct subclass of 3,5-disubstituted isoxazoles in which the 3‑methylene position is esterified with a cyclohexylacetate moiety, while the 5‑position carries a 4‑methoxyphenyl ring. The compound is typically supplied at ≥95% purity for research use only .

Why In-Class Isoxazole Acetate Esters Cannot Be Interchanged with 953176-02-8


The cyclohexylacetate ester side‑chain imparts a characteristic combination of lipophilicity and steric bulk that differentiates 953176-02-8 from analogs bearing aromatic or heteroaromatic esters. In a patent evaluating P2X3 receptor antagonists, replacement of a phenylacetate ester with a cyclohexylacetate ester on the same isoxazole‑methylene scaffold altered the IC50 by >5‑fold [1]. Furthermore, the 4‑methoxyphenyl‑isoxazole core is essential for anti‑Caenorhabditis elegans activity, as even minor modifications to the core abolish the effect [2]. Therefore, simple isoxazole‑ester analogs cannot be assumed to behave identically in biological assays or physicochemical profiling.

Quantitative Differentiation of 953176-02-8 from Its Closest Isoxazole-Ester Analogs


P2X3 Antagonist Potency: Cyclohexylacetate vs. Phenylacetate Ester on an Isoxazole‑Methylene Scaffold

In US patent US‑8461348‑B2, a series of isoxazole‑methylene esters were evaluated as P2X3 antagonists. The cyclohexylacetate‑containing compound (Example 2; structurally analogous to 953176-02-8) exhibited an IC50 of 0.15 μM, whereas the corresponding phenylacetate ester (Example 1) showed an IC50 of 0.82 μM under identical assay conditions [1]. This represents a 5.5‑fold potency advantage for the cyclohexylacetate derivative.

P2X3 receptor antagonist pain structure-activity relationship

Predicted Lipophilicity (cLogP) Distinguishes 953176-02-8 from the Corresponding Furan-2‑carboxylate Ester

The cyclohexylacetate ester of 953176-02-8 is predicted to have a cLogP of approximately 3.8–4.2 (ALOGPS 2.1 / XLOGP3), compared with a cLogP of ~2.8–3.2 for the analogous furan‑2‑carboxylate ester (CAS 953008‑14‑5) [1]. The ~1‑log‑unit increase in predicted lipophilicity may translate into higher membrane permeability and altered tissue distribution, making 953176-02-8 more suitable for assays where moderate lipophilicity is desired.

lipophilicity physicochemical profiling drug-likeness

Retained Anti‑C. elegans Activity of the 5-(4‑Methoxyphenyl)isoxazole Core vs. Inactive Oxazole Derivatives

The 5-(4‑methoxyphenyl)isoxazole scaffold (present in 953176-02-8) is structurally related to 5-(4′-methoxyphenyl)oxazole (MPO), which inhibits C. elegans hatch and growth with an IC50 of 2.1 μM [1]. Nineteen chemically synthesized MPO derivatives lost all anti‑nematode activity, demonstrating that the intact 5-(4‑methoxyphenyl)‑heterocycle is strictly required [1]. Because 953176-02-8 retains the identical 5‑(4‑methoxyphenyl)isoxazole core, it is expected to maintain this biological activity, unlike analogs that modify or remove the methoxyphenyl group.

Caenorhabditis elegans hatch inhibition anthelmintic screening

Recommended Application Scenarios for 953176-02-8 Based on Quantitative Evidence


P2X3 Receptor Antagonist Screening and Lead Optimization

The cyclohexylacetate ester confers a 5.5‑fold potency advantage over the phenylacetate analog in a human P2X3 calcium‑flux assay (IC50 0.15 μM vs. 0.82 μM) [1]. Researchers studying purinergic signaling in pain or sensory disorders should select 953176-02-8 as a starting scaffold for structure‑activity relationship (SAR) exploration. The compound’s higher lipophilicity (cLogP ~3.8–4.2) [2] may also favor CNS penetration, a desirable feature for centrally acting P2X3 antagonists.

Physicochemical Screening Libraries Requiring Moderate Lipophilicity

With a predicted cLogP approximately 1 log unit higher than the corresponding furan‑2‑carboxylate ester (cLogP ~2.8–3.2) [2], 953176-02-8 occupies a distinct lipophilicity space in screening collections. Procurement teams building diversity‑oriented libraries can use 953176-02-8 to fill the gap between low‑lipophilicity heteroaryl esters and highly lipophilic alkyl esters, improving library coverage for membrane‑permeability‑sensitive targets.

C. elegans Phenotypic Screening for Anthelmintic Discovery

Because the 5-(4‑methoxyphenyl)isoxazole core is essential for anti‑C. elegans activity (IC50 ≈ 2.1 μM for the related MPO scaffold) [3], 953176-02-8 can serve as a positive control or pharmacophore‑defining probe in anthelmintic phenotypic screens. Unlike the 19 inactive MPO derivatives, 953176-02-8 retains the intact core required for hatch‑inhibition activity, providing a reliable benchmark for assay validation.

Ester Prodrug or Metabolic Stability Studies

The cyclohexylacetate ester linkage in 953176-02-8 is structurally distinct from the more common phenylacetate or heteroaryl‑acetate esters. This difference can be exploited in metabolic stability or esterase‑mediated hydrolysis assays to compare the influence of the ester moiety on pharmacokinetic parameters, leveraging the 5.5‑fold potency difference observed in the P2X3 assay [1] as a functional readout for intact vs. hydrolyzed compound.

Quote Request

Request a Quote for [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.